1-Bromo-2-chloro-3-fluoro-4-methylbenzene, also known by its IUPAC name, is an aromatic compound characterized by a benzene ring that is substituted with four distinct groups: bromine (Br), chlorine (Cl), fluorine (F), and a methyl group (CH₃). Its molecular formula is C₇H₅BrClF, and it has a molecular weight of 223.47 g/mol. The presence of multiple halogens and a methyl group creates a unique steric environment, which may influence its reactivity and interactions in various chemical contexts.
The chemical behavior of 1-Bromo-2-chloro-3-fluoro-4-methylbenzene can be predicted based on the properties of similar halogenated aromatic compounds. Potential reactions include:
Several synthesis methods have been proposed for 1-Bromo-2-chloro-3-fluoro-4-methylbenzene:
1-Bromo-2-chloro-3-fluoro-4-methylbenzene finds applications primarily in research settings. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. The compound may also be used in material science for creating specialized polymers or coatings due to its halogenated nature, which can impart desirable physical properties .
While specific interaction studies on 1-Bromo-2-chloro-3-fluoro-4-methylbenzene are scarce, similar compounds have been shown to interact with various biological targets, including enzymes and receptors. The halogens in these compounds often enhance their ability to form non-covalent interactions such as hydrogen bonds or halogen bonds, which can be crucial in drug design and development .
Several compounds exhibit structural similarities to 1-Bromo-2-chloro-3-fluoro-4-methylbenzene. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-Bromo-4-chloro-2-fluoro-3-methylbenzene | 943830-58-8 | 0.81 | Different position of methyl group; potential for varied reactivity |
1-Bromo-4-chloro-2-fluoro-5-methylbenzene | 200190-87-0 | 0.81 | Variation in methyl group position; impacts sterics |
1,3-Dibromo-2-chloro-5-fluorobenzene | 179897-90-6 | 0.80 | Increased bromination; potential for enhanced reactivity |
1-Bromo-2-chloro-3,5-difluorobenzene | 187929-82-4 | 0.79 | Additional fluorine substituent; alters electronic properties |
2,5-Dibromo-1-chloro-3-fluorobenzene | 1000572-88-2 | 0.79 | Increased bromination; affects solubility and stability |
These comparisons illustrate how variations in substituent positions and types can significantly influence the chemical behavior and applications of these compounds.